Ac-VDVAD-CHO: A Technical Guide to its Mechanism of Action and Application in Apoptosis Research
Ac-VDVAD-CHO: A Technical Guide to its Mechanism of Action and Application in Apoptosis Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of the caspase inhibitor, Acetyl-Valyl-Aspartyl-Valyl-Alanyl-Aspartal, commonly known as Ac-VDVAD-CHO. This document details its inhibitory profile, the underlying biochemical interactions, and provides comprehensive experimental protocols for its use in apoptosis research.
Core Mechanism of Action
Ac-VDVAD-CHO is a synthetic, cell-permeable pentapeptide aldehyde that acts as a reversible inhibitor of certain members of the caspase (cysteine-dependent aspartate-specific proteases) family. Caspases are critical mediators of apoptosis (programmed cell death) and inflammation. The inhibitory mechanism of Ac-VDVAD-CHO hinges on the C-terminal aldehyde group, which acts as a warhead. This aldehyde group forms a reversible covalent bond with the catalytic cysteine residue within the active site of the target caspase.[1] This interaction physically obstructs the active site, preventing the binding and cleavage of natural substrates, thereby halting the apoptotic cascade.
The peptide sequence, Val-Asp-Val-Ala-Asp, mimics the preferred cleavage sequence for specific caspases, particularly caspase-2.[2] This sequence directs the inhibitor to the active site of the enzyme. The interactions between the amino acid side chains of the inhibitor and the corresponding subsites (S1-S5) of the caspase contribute to its binding affinity and specificity.[1]
Quantitative Data: Inhibitory Profile
While Ac-VDVAD-CHO is often cited as a caspase-2 inhibitor, it also demonstrates high affinity for caspase-3.[1] Comprehensive quantitative data on its inhibitory activity against the full panel of caspases is limited in publicly available literature. However, a comparative analysis of its binding affinity for caspase-2 and caspase-3 has been reported.
For context, the inhibitory constants (Ki) for the widely used caspase-3 inhibitor, Ac-DEVD-CHO, are also provided.
| Inhibitor | Target Caspase | Inhibition Constant (Ki) | pKi | Reference(s) |
| Ac-VDVAD-CHO | Caspase-2 | Data not available | 8.1 (approx.) | [1] |
| Caspase-3 | Data not available | 8.1 (approx.) | [1] | |
| Ac-DEVD-CHO | Caspase-3 | 0.23 nM | 9.6 | [3][4] |
| Caspase-7 | 1.6 nM | 8.8 | [3][5] | |
| Caspase-2 | 1700 nM (1.7 µM) | 5.8 | [4] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a stronger binding affinity.
The available data indicates that Ac-VDVAD-CHO is a potent inhibitor of both caspase-2 and caspase-3, with similar high affinities for both enzymes, suggesting a lack of high selectivity between these two caspases.[1]
Signaling Pathways
Ac-VDVAD-CHO can be utilized to probe the involvement of specific caspases in both the intrinsic and extrinsic apoptotic pathways.
Intrinsic (Mitochondrial) Apoptosis Pathway
The intrinsic pathway is initiated by cellular stress, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. This triggers the formation of the apoptosome and activation of the initiator caspase-9, which in turn activates effector caspases like caspase-3.
Caption: Inhibition of the intrinsic apoptosis pathway by Ac-VDVAD-CHO.
Extrinsic (Death Receptor) Apoptosis Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to transmembrane death receptors. This leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8. In some cell types, caspase-8 can directly activate effector caspases like caspase-3. In other cell types, the signal is amplified through the intrinsic pathway via cleavage of the protein Bid.
Caption: Inhibition of the extrinsic apoptosis pathway by Ac-VDVAD-CHO.
Experimental Protocols
The following protocols are generalized and should be optimized for specific cell types and experimental conditions.
In Vitro Caspase Activity Assay (Fluorometric)
This protocol describes the measurement of caspase activity in cell lysates using a fluorogenic substrate.
Materials:
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Cells of interest
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Apoptosis-inducing agent
-
Ac-VDVAD-CHO (and/or other caspase inhibitors)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
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Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10% sucrose, 0.1% CHAPS, 10 mM DTT)
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Fluorogenic caspase substrate (e.g., Ac-VDVAD-AFC for caspase-2 like activity, or Ac-DEVD-AFC for caspase-3/7 activity)
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96-well black microplate
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Fluorometer with appropriate excitation/emission filters (e.g., Ex: 400 nm, Em: 505 nm for AFC)
Procedure:
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Cell Treatment: Culture cells to the desired confluency. Treat with the apoptosis-inducing agent for the desired time. For inhibitor controls, pre-incubate cells with Ac-VDVAD-CHO (typically 10-100 µM) for 1-2 hours before adding the apoptotic stimulus.
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Cell Lysis: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 10-15 minutes.
-
Lysate Preparation: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant (cytosolic extract).
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).
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Assay Setup: In a 96-well black microplate, add 50-100 µg of protein lysate per well. Adjust the volume with Assay Buffer.
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Substrate Addition: Add the fluorogenic caspase substrate to a final concentration of 50 µM.
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Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometer. Measure the fluorescence intensity every 5-10 minutes for 1-2 hours.
-
Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time). Compare the rates between untreated, apoptosis-induced, and inhibitor-treated samples.
Determination of Inhibitor IC50 and Ki
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki).
Materials:
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Recombinant active caspase-2 or caspase-3
-
Ac-VDVAD-CHO (serial dilutions)
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Assay Buffer (as above)
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Fluorogenic caspase substrate (as above)
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96-well black microplate
-
Fluorometer
Procedure:
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Enzyme and Inhibitor Preparation: Prepare a working solution of the recombinant caspase in Assay Buffer. Prepare a serial dilution of Ac-VDVAD-CHO in Assay Buffer.
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Assay Setup: In a 96-well plate, add a constant amount of the recombinant caspase to each well. Add the different concentrations of Ac-VDVAD-CHO to the wells. Include a control with no inhibitor.
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Pre-incubation: Incubate the enzyme and inhibitor mixtures at room temperature for 15-30 minutes to allow for binding equilibrium to be reached.
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Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the reaction.
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Measurement: Measure the reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
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IC50 Calculation: Plot the reaction velocity as a function of the inhibitor concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
-
Ki Calculation: If the inhibition is competitive, the Ki can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the enzyme. The Km should be determined in a separate experiment by measuring the reaction velocity at varying substrate concentrations.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the role of caspase-2 or -3 in a specific apoptotic process using Ac-VDVAD-CHO.
Caption: Logical workflow for using Ac-VDVAD-CHO to probe caspase involvement.
References
- 1. Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors Based on the Peptide AcVDVAD-CHO and the Caspase-2-Mediated Tau Cleavage Sequence YKPVD314 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ac-Val-Asp-Val-Ala-Asp-CHO (Caspase 2 (ICH-1) Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 3. stemcell.com [stemcell.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Ac-DEVD-CHO, Caspase 3 (Apopain) Inhibitor - Echelon Biosciences [echelon-inc.com]
